REACTION_CXSMILES
|
C(OC([N:8]1[CH2:11][CH:10]([O:12][C:13]2[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][C:14]=2[O:20][CH3:21])[CH2:9]1)=O)(C)(C)C>ClCCl.FC(F)(F)C(O)=O>[Br:19][C:16]1[CH:17]=[CH:18][C:13]([O:12][CH:10]2[CH2:11][NH:8][CH2:9]2)=[C:14]([O:20][CH3:21])[CH:15]=1
|
Name
|
3-(4-bromo-2-methoxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)OC1=C(C=C(C=C1)Br)OC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
WASH
|
Details
|
Wash the columns with methanol
|
Type
|
WASH
|
Details
|
elute the material
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(OC2CNC2)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.09 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |